Regaloside A

Overview

Description

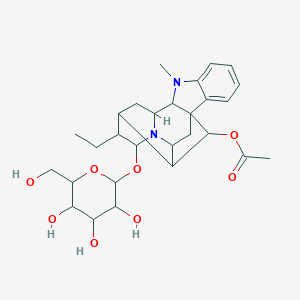

Regaloside A is a phenylpropanoid . It shows significant DPPH radical scavenging activity of 58.0% at 160 ppm . It has anti-inflammatory activity .

Molecular Structure Analysis

Regaloside A has a molecular formula of C18H24O10 . Its average mass is 400.377 Da and its monoisotopic mass is 400.136932 Da .Physical And Chemical Properties Analysis

Regaloside A has a density of 1.5±0.1 g/cm³ . Its boiling point is 729.1±60.0 °C at 760 mmHg . It has a molar refractivity of 94.6±0.4 cm³ . It has 10 hydrogen bond acceptors and 6 hydrogen bond donors .Scientific Research Applications

Phytochemistry

Regaloside A is an acylated glycerol glucoside found in Lilium regale . It’s a part of the plant’s chemical constituents and plays a role in its overall phytochemistry .

Neuroprotective Effects

Research has shown that Regaloside A may have neuroprotective effects . This means it could potentially be used in the treatment of neurological disorders, although more research is needed to fully understand this application .

Antidepressant Effects

In addition to its neuroprotective effects, Regaloside A has also been found to have antidepressant effects . This suggests that it could potentially be used in the treatment of depression .

Mechanism of Action

Target of Action

Regaloside A, a phenylpropanoid, primarily targets NF-κB and NO Synthase . These targets play a crucial role in the inflammatory response. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. NO Synthase is an enzyme responsible for the production of nitric oxide (NO), a key cellular signaling molecule.

Mode of Action

Regaloside A interacts with its targets by inhibiting their activity. It has been shown to inhibit the expression of iNOS and decrease COX-2 expression in Raw 264.7 cells treated with LPS . It also decreases the ratio of p-p65/p-65 , indicating its inhibitory effect on NF-κB .

Biochemical Pathways

The primary biochemical pathway affected by Regaloside A is the inflammatory response pathway . By inhibiting NF-κB and NO Synthase, Regaloside A can reduce inflammation and the associated oxidative stress .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of Regaloside A’s action include a decrease in the expression of iNOS and COX-2, leading to a reduction in inflammation . It also shows significant DPPH radical scavenging activity, indicating its potential as an antioxidant .

Safety and Hazards

properties

IUPAC Name |

[(2S)-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O10/c19-7-13-15(23)16(24)17(25)18(28-13)27-9-12(21)8-26-14(22)6-3-10-1-4-11(20)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13?,15?,16?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADHSFRQMFRWLS-MUWVXHEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@H](COC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420045 | |

| Record name | Regaloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Regaloside A | |

CAS RN |

114420-66-5 | |

| Record name | Regaloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Regaloside A and where is it found?

A1: Regaloside A is a phenolic glycoside primarily found in the bulbs of various lily species, including Lilium lancifolium, Lilium regale, and Lilium henryi. [, , ]

Q2: What is the chemical structure of Regaloside A?

A2: Regaloside A is a phenylpropanoid glycerol glucoside composed of a glycerol unit linked to p-coumaric acid and a glucose molecule. [, , ]

Q3: Can you provide more details on the structural characterization of Regaloside A?

A3: Regaloside A is characterized by the following:

- Molecular Formula: C₁₈H₂₄O₁₀ [, ]

- Molecular Weight: 396.38 g/mol [, ]

- Spectroscopic Data: Its structure has been elucidated through various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [, , ]

Q4: What are the potential therapeutic benefits of Regaloside A?

A4: Studies suggest that Regaloside A exhibits neuroprotective and antidepressant effects. It may also possess anti-melanogenic and anti-inflammatory properties. [, , , ]

Q5: How does Regaloside A exert its neuroprotective and antidepressant effects?

A5: Research indicates that Regaloside A may alleviate corticosterone-induced damage in SH-SY5Y cells (a cell line used to study neurons). It appears to act via the BDNF/TrkB signaling pathway, influencing the PI3K/Akt/mTOR pathway, which is crucial for neuronal survival and function. [, ]

Q6: What is BDNF/TrkB signaling and why is it important?

A6: BDNF (Brain-Derived Neurotrophic Factor) is a protein that, upon binding to its receptor TrkB (Tyrosine Kinase Receptor B), activates downstream pathways crucial for neuronal survival, growth, and synaptic plasticity. This signaling pathway is implicated in the mechanism of action of antidepressants and neuroprotective agents. [, ]

Q7: How has the content of Regaloside A been studied in different Lily species and preparations?

A7: Researchers have employed techniques like RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) and UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry) to quantify Regaloside A and other phenolic glycosides in various Lily species and traditional Chinese medicine preparations. [, , ]

Q8: Are there any studies on the impact of different drying methods on Regaloside A content?

A8: Yes, research shows that drying methods can influence the chemical composition of Lilium lancifolium, including Regaloside A levels. [, ] For instance, microwave pre-treatment combined with hot-air drying has been shown to significantly increase Regaloside A content in lily bulbs. []

Q9: Has Regaloside A demonstrated anti-melanogenic effects, and if so, how?

A9: Research suggests that Regaloside A isolated from Lilium lancifolium root extract can inhibit melanin production in B16F10 cells (a murine melanoma cell line often used in studying pigmentation). This effect is potentially mediated through the downregulation of PKA/CREB and MAPK/CREB signaling pathways, which regulate tyrosinase-related genes involved in melanogenesis. []

Q10: Has Regaloside A been investigated for its potential in treating metabolic disorders?

A10: Studies on Lilium longiflorum led to the identification of Regaloside D, a closely related compound to Regaloside A. It exhibited inhibitory activity against DPP-IV (dipeptidyl peptidase IV), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. [] Although Regaloside A itself did not show DPP-IV inhibitory activity in this study, this finding highlights the potential of exploring the therapeutic applications of Regaloside A and its structural analogs. []

Q11: Are there any studies on the formulation or delivery of Regaloside A?

A11: While research primarily focuses on its isolation, identification, and biological activity, a study explored the use of natural surfactants combined with homogenate-ultrasound-synergistic extraction for extracting Regaloside A and polysaccharides from Lilium lancifolium bulbs. This approach might offer advantages in terms of extraction efficiency and potential future applications. []

Q12: What is the current understanding of the safety profile of Regaloside A?

A12: Research on the toxicity and safety profile of Regaloside A is currently limited, and further investigations are needed to establish its safety for potential therapeutic applications.

Q13: What analytical techniques are commonly employed for the analysis of Regaloside A?

A13: Several analytical techniques have been employed for the analysis of Regaloside A, including:

- RP-HPLC (Reverse Phase High-Performance Liquid Chromatography): Used for separation and quantification. [, ]

- UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry): Enables efficient separation, identification, and quantification with high sensitivity. [, , ]

- NMR (Nuclear Magnetic Resonance): Provides detailed structural information. [, , ]

- MS (Mass Spectrometry): Assists in determining molecular weight and fragmentation patterns. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)